1,2-Difluoro-3-isocyanobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F2N |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
1,2-difluoro-3-isocyanobenzene |
InChI |
InChI=1S/C7H3F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
InChI Key |
ZGRXGZMRVZWOJO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,2-Difluoro-3-isocyanobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for an unambiguous structural assignment.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the two fluorine atoms and the isocyano group. The protons would appear as complex multiplets due to spin-spin coupling with each other (ortho, meta, and para couplings) and with the neighboring fluorine atoms (H-F coupling).
Expected ¹H NMR Data:
Aromatic Protons (3H): Expected to appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton (H-4, H-5, and H-6). The proton ortho to the isocyano group (H-4) would likely be the most deshielded.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The spectrum would display six distinct signals for the aromatic carbons and one for the isocyano carbon. The carbons directly bonded to the fluorine atoms (C-1 and C-2) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).
Anticipated ¹³C NMR Data:
Isocyano Carbon (-N≡C): Typically appears in the region of δ 155-170 ppm.
Aromatic Carbons (C1-C6): Expected in the range of δ 110-160 ppm. The carbons attached to fluorine (C-1, C-2) would show large splitting and would be significantly downfield. The carbon attached to the isocyano group (C-3) would also be influenced.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 1 and 2. These signals would likely appear as doublets of multiplets due to coupling with each other (F-F coupling) and with the aromatic protons (H-F coupling). The chemical shift range for aryl fluorides is broad, providing excellent signal dispersion. ucsb.eduhuji.ac.ilwikipedia.org
Predicted ¹⁹F NMR Data:
Aryl Fluorines (2F): Two distinct signals expected in the typical aryl-fluoride region (δ -110 to -160 ppm). The precise shifts would depend on the electronic effect of the adjacent fluorine and the isocyano group.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the isocyanide (-N≡C) stretching vibration. Other key absorptions would include C-F stretching and aromatic C-H and C=C vibrations.
Key FT-IR Data Points:
Isocyanide Stretch (ν-N≡C): A very strong and sharp band is the hallmark of isocyanides, typically appearing in the 2150-2110 cm⁻¹ region. nih.govresearchgate.net This band's position can be sensitive to the electronic nature of the aromatic ring.
Aromatic C-H Stretch: Found above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and bonds involving non-polar groups often give strong Raman signals. For this molecule, the aromatic ring vibrations are expected to be prominent.
Expected Raman Spectral Features:
Isocyanide Stretch (ν-N≡C): The isocyanide stretch, while strong in the IR, is also Raman active and would appear in the same region (2150-2110 cm⁻¹).
Aromatic Ring Vibrations: Aromatic isocyanides show characteristic bands for ring breathing modes and C-H vibrations. rsc.orgbiophysics.org The symmetric ring breathing mode, often around 1000 cm⁻¹, is typically a strong feature in the Raman spectrum of benzene (B151609) derivatives. chemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule. gcms.cz Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places. This high precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula.
For this compound (C₇H₃F₂NO), the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value is then compared against the theoretical masses of all possible elemental compositions within a narrow mass tolerance window (typically < 5 ppm), effectively confirming the molecular formula. gcms.cz
Table 1: Theoretical vs. Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₃F₂NO |
| Theoretical Monoisotopic Mass | 155.0186 u |
| Expected [M+H]⁺ Ion | 156.0259 u |
| Typical Mass Accuracy | < 2 ppm |
This table presents theoretical and expected values for HRMS analysis of the target compound.
In addition to the molecular ion, HRMS analysis also reveals fragmentation patterns that provide structural information. The energetically unstable molecular ions can break apart into smaller, characteristic fragment ions. libretexts.orgwikipedia.org For this compound, key fragmentation pathways would likely involve the isocyanate group and the fluorinated aromatic ring. Common fragmentation patterns for aromatic isocyanates include the loss of the neutral carbon monoxide (CO) molecule from the isocyanate group (-NCO), leading to a nitrene radical cation. Cleavage of a fluorine atom is another potential fragmentation pathway.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity of volatile compounds like this compound. researchgate.netnih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Compounds within the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each peak in the chromatogram.
This technique is highly effective for identifying and quantifying impurities. The synthesis of isocyanates, often proceeding from amines via phosgenation or through rearrangement reactions like the Curtius or Lossen rearrangements, can lead to various byproducts. wikipedia.orgnih.gov Potential impurities in a sample of this compound could include:
Residual starting materials (e.g., 2,3-difluoroaniline).
Isomeric impurities (e.g., 1,3-difluoro-2-isocyanobenzene).
Byproducts from side reactions, such as the formation of ureas if water is present. doxuchem.com
The retention time from the gas chromatogram and the mass spectrum of each separated peak can be compared to known standards or spectral libraries to confirm the identity of impurities.
Table 2: Illustrative GC-MS Data for Purity Analysis of a Hypothetical this compound Sample
| Retention Time (min) | Major m/z Peaks | Tentative Identification | Purity (%) |
|---|---|---|---|
| 8.54 | 155, 127, 99 | This compound | 99.5 |
| 7.92 | 129, 110, 83 | 2,3-Difluoroaniline (B47769) (Starting Material) | 0.3 |
This table provides a hypothetical example of data obtained from a GC-MS purity analysis.
Advanced Diffraction Techniques for Solid-State Structure Determination
While mass spectrometry provides invaluable information about the molecular formula and purity in the gas phase, X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure.
This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of each atom can be determined, providing precise bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography reveals how molecules are packed in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. acs.org For a molecule like this compound, the highly electronegative fluorine atoms and the polar isocyanate group would be expected to play a significant role in directing the crystal packing. Analysis of the crystal structure could reveal C-H···F or C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the material and for crystal engineering applications.
Reactivity and Mechanistic Investigations of 1,2 Difluoro 3 Isocyanobenzene
Nucleophilic Addition Reactions of the Isocyano Group
The isocyano group (–N≡C) is a versatile functional group in organic chemistry, capable of acting as both a nucleophile and an electrophile. acs.orgnih.gov In 1,2-difluoro-3-isocyanobenzene, the electronic landscape is skewed towards enhanced electrophilicity at the terminal carbon atom.
The terminal carbon atom of an isocyanide possesses both a lone pair of electrons in a σ-orbital and accessible π* antibonding orbitals, allowing it to act as both a Lewis base and a Lewis acid. acs.orgnih.gov The presence of two fluorine atoms on the phenyl ring in this compound exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density across the aromatic system and, consequently, at the isocyanide carbon.
This reduction in electron density enhances the electrophilic character of the isocyanide carbon, making it more susceptible to attack by nucleophiles. Polyfluorinated aryl isocyanide ligands exhibit lower σ-donor/π-acid ratios compared to their non-fluorinated counterparts, a characteristic that underscores their electron-deficient nature. nih.gov This heightened electrophilicity is a key driver for the nucleophilic addition reactions that characterize this class of compounds. The reactivity of isonitriles as weak nucleophiles is generally limited to highly electrophilic species; however, their electrophilic character allows them to react with a broader range of nucleophiles. researchgate.net
Nucleophilic addition to the isocyanide carbon of this compound results in the formation of imidoyl intermediates. For instance, in the well-known Passerini and Ugi multicomponent reactions, the initial step involves the attack of a nucleophile on the electrophilic isocyanide carbon. nih.gov In the Ugi reaction, an imine, formed from an aldehyde and an amine, is attacked by the isocyanide. The subsequent nucleophilic attack by the isocyanide results in the formation of a highly reactive nitrilium intermediate. nih.govnih.gov This intermediate is then trapped by a carboxylate nucleophile to form an α-adduct, which rearranges to the final product.
The general mechanism for the formation of these intermediates can be summarized as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the isocyanide.
Intermediate Formation: This attack leads to the formation of a metal-stabilized imidoyl anion or a related species.
Protonation/Rearrangement: The intermediate can then be protonated or undergo further reaction, such as the Mumm rearrangement in the Ugi reaction, to yield the final stable product. beilstein-journals.org
These imidoyl species are pivotal intermediates in the synthesis of a wide array of complex molecules, including peptides and heterocycles.
Cycloaddition Chemistry Involving Fluorinated Aromatic Isocyanides
The isocyano group is an excellent participant in cycloaddition reactions, acting as a one-carbon component to form various heterocyclic systems. The electron-deficient nature of this compound can influence the kinetics and regioselectivity of these reactions.
Isocyanides readily participate in cycloaddition reactions to form four- and five-membered rings.
[2+2] Cycloadditions: These reactions typically involve the isocyanide reacting with a ketene (B1206846) or another suitable two-atom component to form a four-membered ring, such as a β-lactam. Light-induced [2+2] cycloadditions are also a powerful tool for constructing cyclobutane (B1203170) rings. researchgate.netresearchgate.netrsc.org
[4+1] Cycloadditions: This is a more common pathway for isocyanides, where they react with a four-atom, 1,3-diene system to construct five-membered heterocycles. semanticscholar.orgrsc.org This formal cycloaddition has been extensively used to synthesize functionalized pyrroles, imidazoles, oxazoles, and other important heterocyclic scaffolds from conjugated heterodienes. semanticscholar.orgrsc.org The reaction of an isocyanide with an activated diene system, for example, can lead to the formation of a cyclopentadienimine derivative, which can then be hydrolyzed to a cyclopentenone.
The table below illustrates potential [4+1] cycloaddition reactions involving an aryl isocyanide like this compound.
| 4-Atom Component (Diene) | Isocyanide (1-Atom Component) | Resulting Heterocycle |
| α,β-Unsaturated imine (Azadiene) | This compound | Dihydropyrrole derivative |
| α,β-Unsaturated ketone (Oxadiene) | This compound | Dihydrofuran derivative |
| Vinyl ketene | This compound | Cyclopentenone derivative |
| Acyl imine | This compound | Oxazoline derivative |
Data based on generalized [4+1] cycloaddition principles. semanticscholar.orgrsc.org
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. frontiersin.orgresearchgate.net Isocyanides are cornerstone reagents in some of the most powerful MCRs, such as the Passerini and Ugi reactions. nih.govnih.gov
The enhanced electrophilicity of the isocyanide carbon in this compound makes it an excellent candidate for these reactions. In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. The reaction proceeds through the formation of a nitrilium ion intermediate, which is readily attacked by the carboxylate. nih.gov The use of bifunctional reactants can lead to intramolecular trapping of this intermediate, allowing for the synthesis of diverse heterocyclic scaffolds. nih.gov
The table below outlines the components of the Ugi reaction.
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |
| R¹-CHO | R²-NH₂ | R³-COOH | This compound | α-Acylamino amide |
| R¹-CO-R¹' | R²-NH₂ | R³-COOH | This compound | α-Acylamino amide |
This table illustrates the general framework of the Ugi four-component reaction. nih.govfrontiersin.org
Transition-Metal-Catalyzed Transformations
Aryl isocyanides are important ligands in organometallic chemistry and versatile reactants in transition-metal-catalyzed transformations. The fluorine substituents in this compound can influence its coordination properties and subsequent reactivity. Polyfluorinated aryl isocyanides are known to have lower σ-donor/π-acid ratios, which affects the stability and reactivity of the resulting metal complexes. nih.gov
Transition-metal catalysis enables a range of transformations that are otherwise difficult to achieve. For instance, palladium- and rhodium-catalyzed reactions have been developed for the diarylation of isocyanides using triarylbismuthines. mdpi.com In such reactions, the isocyanide inserts into an aryl-metal bond, forming an imidoyl-metal intermediate. mdpi.com This intermediate can then undergo further reactions, such as reductive elimination, to form products like ketimines or α-diimines. mdpi.com
Furthermore, transition metals can catalyze the functionalization of the difluorinated aromatic ring itself, although the isocyanide group would likely coordinate to the metal center and influence the reaction's outcome. nih.govbeilstein-journals.org The C-F bonds can also be activated by certain transition metal complexes, opening pathways to novel defluorinative functionalization reactions. rsc.orgnih.gov
| Catalyst Type | Reactants | Potential Product Type |
| Rhodium Complex (e.g., [RhCl(nbd)]₂) | This compound, Triarylbismuthine | N-Aryl diaryl ketimine |
| Palladium Complex (e.g., Pd(OAc)₂) | This compound, Triarylbismuthine | N,N'-Diaryl α-diimine |
| Palladium Complex | This compound, Aryl Halide, Coupling Partner | Cross-coupled product |
This table provides examples of potential transition-metal-catalyzed reactions based on known reactivity patterns of aryl isocyanides. mdpi.com
Radical Processes and Isocyanide Insertion Chemistry
The isocyanide group is an excellent acceptor of radical species, leading to the formation of imidoyl radicals. This reactivity has been exploited in a variety of radical-mediated transformations.
The addition of a carbon- or heteroatom-centered radical to the carbon atom of this compound generates a fluorine-containing imidoyl radical. The stability and subsequent reactivity of this radical intermediate are influenced by the substituents on the nitrogen atom. The 2,3-difluorophenyl group can affect the geometry and electronic properties of the imidoyl radical.
These imidoyl radicals are versatile intermediates that can participate in a range of subsequent reactions. Common pathways include hydrogen atom abstraction to form an imine, or further addition to other unsaturated systems. The presence of fluorine atoms on the aromatic ring can influence the selectivity and efficiency of these processes.
Imidoyl radicals derived from this compound are key intermediates in radical cyclization reactions for the synthesis of heterocyclic compounds. In an intramolecular process, if a radical-accepting group (such as an alkene or alkyne) is suitably positioned within the molecule, the imidoyl radical can add to it, leading to the formation of a new ring system.
For example, a molecule containing both the this compound moiety and a tethered alkene could undergo a radical-initiated cyclization to form a fluorinated quinoline (B57606) derivative. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the length and nature of the tether connecting the isocyanide and the radical acceptor.
Intermolecular radical reactions are also plausible, where the initially formed imidoyl radical is trapped by another molecule in the reaction mixture. This can lead to the construction of more complex molecular architectures.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Reactants | Key Intermediate | Potential Products |
|---|---|---|---|
| Intermolecular Addition | This compound + Radical Source (R•) | 2,3-Difluorophenylimidoyl radical | Imines (after H-abstraction) |
| Intramolecular Cyclization | Substituted this compound with a tethered π-system | Cyclic radical intermediate | Fluorinated heterocycles (e.g., quinolines, indoles) |
This table outlines potential radical-mediated transformations involving this compound, highlighting the key intermediates and potential product classes.
Theoretical and Computational Investigations of 1,2 Difluoro 3 Isocyanobenzene
Electronic Structure and Molecular Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are pivotal in determining the physical and chemical properties of a molecule. Computational chemistry provides powerful tools to model these characteristics with high accuracy.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations would be employed to determine the most stable three-dimensional structure of 1,2-Difluoro-3-isocyanobenzene through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate the planarity of the benzene (B151609) ring and the orientation of the isocyano (-N=C=O) group relative to the fluorine atoms. The energetic data from these calculations provide the molecule's stability and can be used to compare the relative energies of different conformations.
Hypothetical DFT-Calculated Geometric Parameters for this compound This table is illustrative and based on general principles of related molecular structures, as specific data for the target compound is not available.
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-F bond length | ~1.35 Å |
| C-N bond length | ~1.40 Å |
| N=C bond length | ~1.20 Å |
| C=O bond length | ~1.17 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-N=C bond angle | ~180° |
Ab Initio Methods for Equilibrium Structures and Bond Lengths
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular structures and properties.
For this compound, ab initio calculations would be used to determine its equilibrium geometry with a high degree of confidence. This would provide precise bond lengths and angles, offering a theoretical benchmark that could be compared with experimental data if it were available. These methods are particularly valuable for understanding the subtle electronic effects that influence molecular structure, such as the impact of the electronegative fluorine atoms and the isocyano group on the benzene ring's geometry.
Reactivity Prediction and Reaction Mechanism Elucidation
Understanding how a molecule will behave in a chemical reaction is a central goal of theoretical chemistry. Computational methods can be used to predict reactivity and map out the energetic landscape of reaction pathways.
Transition State Characterization for Reaction Pathways
Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.
For reactions involving this compound, such as nucleophilic attack on the isocyano group or electrophilic aromatic substitution, computational methods would be used to locate the transition state structures. This would involve searching the potential energy surface for a saddle point, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The vibrational frequencies of the transition state are also calculated, with one imaginary frequency corresponding to the motion along the reaction coordinate.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. nih.govnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govnih.gov The energy and spatial distribution of these orbitals can provide significant insights into a molecule's electrophilic and nucleophilic character. researchgate.netnist.gov
For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, indicates the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO, as the lowest energy empty orbital, represents the molecule's capacity to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is also an important indicator of chemical stability and reactivity.
Illustrative Frontier Molecular Orbital Energies This table presents hypothetical energy values to demonstrate the application of FMO theory.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -8.5 | Site of nucleophilic attack / electron donation |
| LUMO | -1.2 | Site of electrophilic attack / electron acceptance |
| HOMO-LUMO Gap | 7.3 | Indicator of chemical stability |
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic properties of molecules, which can then be used to interpret and validate experimental spectra. This synergy between theory and experiment is a powerful approach in chemical research.
For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from DFT or ab initio methods can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed and compared with experimental data to confirm the molecular structure. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) would provide insight into the molecule's UV-Visible absorption spectrum. These theoretical predictions serve as a valuable tool for characterizing the molecule and confirming its identity.
Computational Vibrational Spectroscopy for IR and Raman Data
Theoretical vibrational spectroscopy serves as a powerful tool for the characterization of molecular structures and bonding. tsijournals.comcardiff.ac.uk For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its infrared (IR) and Raman spectra. These predictions are crucial for identifying the molecule's vibrational modes and aiding in the interpretation of experimental spectroscopic data, should it become available.
The calculation of vibrational frequencies is typically performed using DFT methods such as B3LYP or PBE0, in conjunction with a basis set like 6-311++G(d,p). tsijournals.comresearchgate.net These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. Each mode can be characterized by its frequency (in cm⁻¹), IR intensity, and Raman activity. The isocyano (-N≡C) stretching frequency is a particularly characteristic vibration, typically appearing in a distinct region of the spectrum. The C-F stretching and bending modes, as well as the vibrations of the benzene ring, also provide a unique fingerprint for the molecule.
Below is an illustrative data table of computed vibrational frequencies for this compound, based on typical DFT calculations for similar fluorinated aromatic compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
|---|---|---|---|---|
| ν₁ | 3085 | 15.2 | 120.5 | Aromatic C-H Stretch |
| ν₂ | 2130 | 250.8 | 180.2 | -N≡C Isocyano Stretch |
| ν₃ | 1610 | 45.7 | 65.3 | Aromatic C=C Stretch |
| ν₄ | 1480 | 80.1 | 40.7 | Aromatic C=C Stretch |
| ν₅ | 1285 | 180.5 | 25.1 | C-F Stretch |
| ν₆ | 1250 | 165.3 | 20.8 | C-F Stretch |
| ν₇ | 1150 | 95.2 | 15.4 | In-plane C-H Bend |
| ν₈ | 810 | 50.6 | 10.9 | Out-of-plane C-H Bend |
| ν₉ | 550 | 30.1 | 5.2 | Ring Deformation |
Computational NMR Chemical Shift and Quadrupole Coupling Constant Prediction
Computational chemistry provides essential tools for predicting Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and nuclear quadrupole coupling constants. nih.govnih.gov For this compound, these predictions are invaluable for structural elucidation. DFT calculations, often using functionals like ωB97XD with basis sets such as aug-cc-pvdz, have proven effective in predicting ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. rsc.org
The predicted ¹³C and ¹H chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the isocyano group. The ¹⁹F chemical shifts are particularly sensitive to the local electronic environment. The nitrogen-14 nuclear quadrupole coupling constant (NQCC) of the isocyanide nitrogen is another important parameter that can be computationally predicted. researchgate.netacs.org The NQCC provides insight into the electric field gradient at the nitrogen nucleus, which is related to the electronic structure of the isocyano group.
An illustrative table of predicted NMR chemical shifts and the nitrogen quadrupole coupling constant for this compound is presented below. These values are hypothetical but representative of what would be expected from DFT calculations.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Parameter | Predicted Value |
|---|---|---|---|---|
| ¹H | H-4 | 7.45 | ¹⁴N NQCC (MHz) | -0.45 |
| ¹H | H-5 | 7.20 | ||
| ¹H | H-6 | 7.60 | ||
| ¹³C | C-1, C-2 (C-F) | 155.0 (d, JCF ≈ 250 Hz) | ||
| ¹³C | C-3 (C-NC) | 110.0 | ||
| ¹³C | -N≡C | 165.0 | ||
| ¹⁹F | F-1, F-2 | -130.0, -135.0 |
Influence of Fluorine Substitution on Electronic Properties and Reactivity
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a mesomeric effect (+M). stackexchange.com This donation of electron density is most pronounced at the ortho and para positions relative to the fluorine atoms. In this compound, the interplay between the strong inductive withdrawal and the weaker mesomeric donation from the two fluorine atoms, combined with the electronic effects of the isocyano group, creates a complex pattern of electron distribution.
The isocyano group itself is electron-withdrawing, further deactivating the ring towards electrophilic attack. Computational analyses, such as mapping of electrostatic potentials, can visualize the electron-rich and electron-poor regions of the molecule. nih.gov Such studies would likely show a significant polarization of the C-F bonds and a modification of the π-electron system. The reactivity of the isocyano group itself may also be modulated by the presence of the fluorine atoms, potentially influencing its behavior in cycloaddition reactions or as a ligand in organometallic chemistry. The strong inductive effect of the fluorine atoms is expected to stabilize the molecule against oxidation. acs.org
Advanced Synthetic Applications of 1,2 Difluoro 3 Isocyanobenzene As a Building Block
Role in Multicomponent Reactions (MCRs) for Rapid Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Isocyanides are cornerstone reagents in many of the most important MCRs due to the unique reactivity of the isocyano group. The incorporation of a fluorinated building block like 1,2-Difluoro-3-isocyanobenzene into these reactions would be a strategic approach to introduce fluorine atoms into the resulting molecular scaffolds, a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
Ugi Reaction Applications with Fluorinated Isocyanides
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide product. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, forming a nitrilium ion intermediate that is trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable product. The use of a fluorinated isocyanide like this compound would yield products bearing a 2,3-difluorophenyl-substituted amide, thereby systematically embedding this fluorinated motif into peptide-like structures.
Passerini Reaction Implementations and Analogous Processes
The Passerini three-component reaction (P-3CR) is one of the oldest isocyanide-based MCRs, reacting an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The reaction is believed to proceed through a non-ionic pathway in aprotic solvents, involving a trimolecular, cyclic transition state. In polar solvents, an ionic mechanism may operate. The versatility of the Passerini reaction allows for a wide range of substrates, making it a valuable tool for creating diverse molecular libraries. Employing this compound in this reaction would provide a direct route to α-acyloxy carboxamides containing the 2,3-difluorophenyl moiety.
Groebke–Blackburn–Bienaymé and Other Isocyanide-Based MCRs
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an N-heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide to efficiently produce fused 3-aminoimidazo[1,2-a]-heterocycles. This reaction is of significant interest as the resulting imidazo[1,2-a]pyridine (B132010) scaffold is a core component of numerous marketed drugs. The reaction mechanism involves the formation of a Schiff base, followed by proton-assisted addition of the isocyanide and subsequent intramolecular cyclization. The participation of this compound would lead to the synthesis of novel, fluorinated imidazo-fused heterocycles for potential pharmaceutical applications.
Synthesis of Complex Organic Molecules and Heterocycles
The ultimate goal of using building blocks like this compound in MCRs is the efficient construction of complex molecules and, particularly, heterocyclic systems. Heterocycles are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals.
Formation of Nitrogen-Containing Heterocyclic Systems
Isocyanide-based MCRs are exceptionally well-suited for the synthesis of nitrogen-containing heterocycles. The GBB reaction, for example, directly yields fused imidazole (B134444) systems. Furthermore, the linear products of the Ugi and Passerini reactions can serve as precursors for subsequent cyclization reactions. By choosing bifunctional starting materials, a post-MCR cyclization can be performed to generate a wide array of heterocyclic scaffolds, such as benzodiazepines, quinoxalinones, or hydantoins. The use of this compound in such Ugi-cyclization strategies would result in heterocyclic systems bearing a difluorophenyl substituent.
Construction of Fluorine-Containing Scaffolds in Organic Synthesis
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery. Fluorine atoms can profoundly alter a molecule's physical and chemical properties, including its metabolic stability, lipophilicity, and binding interactions with biological targets. Utilizing fluorinated building blocks like this compound provides a direct and efficient method for creating novel fluorine-containing scaffolds. The strategic placement of the two fluorine atoms on the phenyl ring of this isocyanide allows for the exploration of specific structure-activity relationships where the electronic and steric effects of this substitution pattern are desired.
Based on a thorough search of available scientific literature, there is currently insufficient specific information regarding the advanced synthetic applications of this compound, precisely matching the detailed outline requested. Research and scholarly articles detailing its use as a monomer in polymerization reactions for specialty polymers or its specific application in ligand design for catalysis and coordination chemistry could not be located.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided structure and content requirements. Any attempt to do so would be speculative and would not meet the standard of a professional, authoritative, and well-sourced scientific article.
Future research may explore the potential of this compound in these advanced applications, at which point a comprehensive article on the subject could be composed.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Methodologies for Fluorinated Isocyanobenzenes
The chemical industry is increasingly focusing on environmentally benign processes. Future research into the synthesis of 1,2-Difluoro-3-isocyanobenzene and related compounds should prioritize green chemistry principles. Key areas for investigation include the optimization of solvents, the use of alternative reaction conditions, and waste minimization. smolecule.com The adoption of sustainable alternatives, such as benign solvents or even solvent-free conditions, could significantly reduce the environmental impact of producing fluorinated isocyanobenzenes. smolecule.com
One promising approach is the use of solvent-free mechanochemical methods. smolecule.com These techniques, which involve solid-state reactions often initiated by grinding or milling, can eliminate the need for hazardous, high-boiling point solvents. smolecule.com Such protocols could lead to significantly reduced reaction times and operate under ambient conditions without the need for inert atmospheres. smolecule.com
| Green Chemistry Approach | Potential Benefits for Fluorinated Isocyanobenzene Synthesis |
| Solvent Optimization | Reduced use of volatile organic compounds (VOCs), improved safety profile. |
| Mechanochemistry | Elimination of solvents, reduced reaction times, ambient operating conditions. smolecule.com |
| Biocatalysis | Use of enzymes for milder reaction conditions and reduced energy consumption. smolecule.com |
Exploration of Novel Reaction Pathways and Catalytic Systems Utilizing this compound
The reactivity of the isocyanate group, combined with the electronic effects of the fluorine atoms, makes this compound a candidate for novel synthetic transformations. Future research should explore new reaction pathways catalyzed by transition metals. Palladium-catalyzed cross-coupling reactions, for instance, are highly effective for forming carbon-carbon and carbon-heteroatom bonds and could be adapted for the functionalization of this molecule.
Furthermore, the development of advanced catalytic systems could enable new types of reactions. For example, palladium(II) complexes have been used for the electrophilic fluorination of arenes, suggesting the potential for further selective fluorination of the benzene (B151609) ring. smolecule.com The use of chiral phosphine (B1218219) ligands in conjunction with palladium or rhodium catalysts could also open avenues for stereoselective syntheses involving this compound. smolecule.com
| Catalytic System | Potential Application for this compound |
| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck) for C-C and C-heteroatom bond formation. |
| Rhodium Catalysis | Asymmetric hydrogenation and other stereoselective transformations. smolecule.com |
| Copper Catalysis | Potential for trifluoromethylation and other functional group introductions. |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To improve the efficiency, safety, and scalability of reactions involving this compound, future research should focus on its integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. smolecule.com For the synthesis of fluorinated aromatic compounds, continuous flow processes using micro-channel reactors can enhance process control and minimize the accumulation of potentially hazardous intermediates. smolecule.com
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry offers powerful tools for predicting the reactivity of molecules and for designing novel synthetic pathways. Future research should leverage advanced computational modeling to better understand the electronic structure and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, predict reaction outcomes, and design catalysts tailored for specific transformations.
By computationally screening potential reaction conditions and catalysts, researchers can prioritize experimental efforts, reducing the time and resources required to develop new synthetic methods. This predictive approach can accelerate the discovery of novel applications for this compound in materials science, medicinal chemistry, and other fields.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for characterizing 1,2-Difluoro-3-isocyanobenzene?
- Methodological Answer : Utilize spectroscopic techniques such as NMR (to confirm fluorine and isocyan group positions) and mass spectrometry (for molecular weight validation). Gas-phase ionization energy (IE) and proton affinity values from analogous fluorinated benzenes (e.g., 1,2-difluorobenzene, IE = 9.45 eV) can guide ionization parameters in mass spectrometry . Calorimetry is recommended for measuring thermodynamic properties like formation enthalpy (ΔfH°), which is critical for reaction optimization.
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for structurally similar nitroso/fluoroaromatics, including:
- Use of PPE (gloves, goggles, lab coats) and ventilation systems to prevent inhalation .
- Emergency measures: Immediate decontamination with soap/water for skin contact and ethanol rinses for equipment .
- Store in inert, airtight containers to prevent decomposition, referencing stability data for fluorinated benzene derivatives .
Q. What experimental designs are effective for synthesizing this compound?
- Methodological Answer : Optimize synthesis via nucleophilic substitution or palladium-catalyzed coupling, leveraging thermodynamic data (e.g., ΔrG° values for fluorinated intermediates) to select reaction conditions . Monitor reaction progress with in-situ FTIR to track isocyan group formation.
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of the isocyan group in this compound?
- Methodological Answer : Conduct kinetic studies under varied temperatures/pH to assess electronic effects. Computational modeling (DFT) can quantify substituent impacts using ionization energy (IE) and gas basicity data from 1,2-difluorobenzene (IE = 9.45 eV; gas basicity = 784 kJ/mol) . Compare results with non-fluorinated analogs to isolate fluorine’s inductive effects.
Q. How can contradictions in thermodynamic data (e.g., ΔfH° discrepancies) be resolved?
- Methodological Answer : Apply statistical re-evaluation (e.g., weighted averaging of historical data from Good et al. (1962) and Buker et al. (1997)) . Validate via replicated calorimetry under controlled conditions (e.g., inert atmosphere to prevent side reactions).
Q. What decomposition pathways occur under elevated temperatures, and how can they be monitored?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts (e.g., fluorine gas or cyanide derivatives). Reference stability thresholds from fluorinated benzene thermal studies (e.g., decomposition onset at >200°C) .
Q. How can computational models improve the design of derivatives for targeted applications?
- Methodological Answer : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites. Validate models using experimental proton affinity and gas-phase basicity data from analogous compounds .
Methodological Frameworks for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
